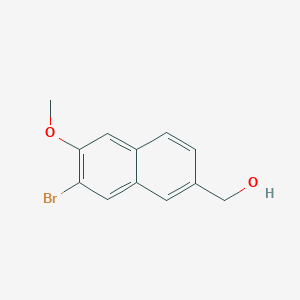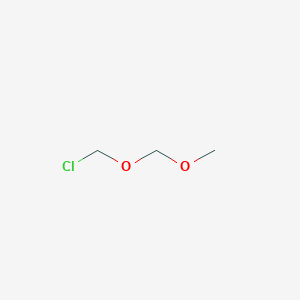
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione: is an organic compound with the molecular formula C19H16Cl2O2 This compound is characterized by the presence of two chlorine atoms, a methyl group, and two phenyl groups attached to a pentane-1,5-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzaldehyde, acetophenone, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with acetophenone. This reaction is carried out under anhydrous conditions and at low temperatures.
Aldol Condensation: The Grignard reagent is then reacted with 2,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product through an aldol condensation reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Compounds with substituted functional groups
科学的研究の応用
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-1,5-diphenylpentane-1,5-dione
- 3-Methyl-1,5-diphenylpentane-1,5-dione
- 2,4-Dichloro-3-methyl-1,5-diphenylhexane-1,5-dione
Uniqueness
2,4-Dichloro-3-methyl-1,5-diphenylpentane-1,5-dione is unique due to the presence of both chlorine atoms and a methyl group on the pentane-1,5-dione backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds. Its specific arrangement of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
89225-30-9 |
|---|---|
分子式 |
C18H16Cl2O2 |
分子量 |
335.2 g/mol |
IUPAC名 |
2,4-dichloro-3-methyl-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C18H16Cl2O2/c1-12(15(19)17(21)13-8-4-2-5-9-13)16(20)18(22)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChIキー |
LRNYPSUFAVAZTO-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)C1=CC=CC=C1)Cl)C(C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


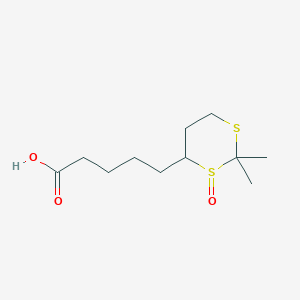
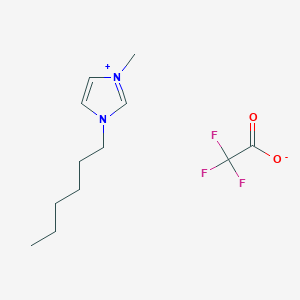

![6-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14135173.png)
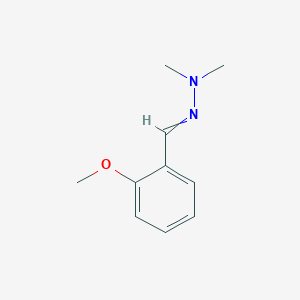
![(6-fluoro-1H-indol-3-yl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B14135183.png)
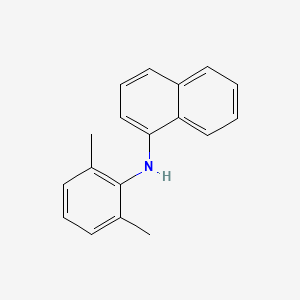
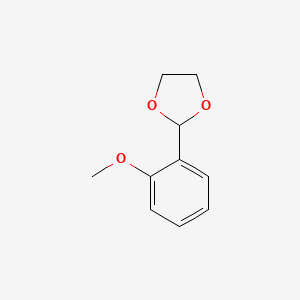
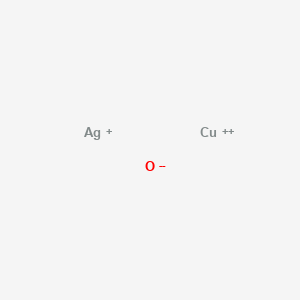
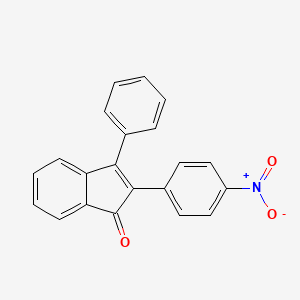
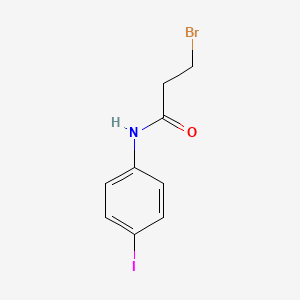
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-((2,5-difluorophenyl)sulfonyl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14135208.png)
